Ajugareptansone B
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Overview
Description
Preparation Methods
Ajugareptansone B is typically isolated from the plant Ajuga reptans through extraction and purification processes . The isolation involves solvent extraction followed by chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Ajugareptansone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ajugareptansone B involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity . For example, this compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects .
Comparison with Similar Compounds
Ajugareptansone B is structurally similar to other neo-clerodane diterpenoids isolated from the genus Ajuga . Some of the similar compounds include Ajugareptansone A, Ajugacetalsterone C, and other neo-clerodane diterpenoids . What sets this compound apart is its unique structural features and specific biological activities .
Properties
CAS No. |
79495-91-3 |
---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-1,2-dimethyl-8-oxo-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4,8a-tetrahydronaphthalene-5,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H30O8/c1-14-9-19(32-16(3)26)24(13-30-15(2)25)21(18(27)6-8-23(24)12-31-23)22(14,4)7-5-17-10-20(28)29-11-17/h6,8,10,14,19,21H,5,7,9,11-13H2,1-4H3/t14-,19+,21-,22+,23+,24-/m1/s1 |
InChI Key |
ZECRFAVEBTUJCF-YNGUIKLFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C(=O)C=C[C@]24CO4)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)C(=O)C=CC24CO4)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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